molecular formula C8H9NOS B133991 4-Methoxythiobenzamide CAS No. 2362-64-3

4-Methoxythiobenzamide

Cat. No.: B133991
CAS No.: 2362-64-3
M. Wt: 167.23 g/mol
InChI Key: WKWVTPKUHJOVTI-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 4-methoxythio Benzamide involves various methods, but one common approach is the reaction between 4-methoxyaniline and carbon disulfide.

      Reaction Conditions: The reaction typically occurs in the presence of a base (such as sodium hydroxide) and an organic solvent (e.g., dimethylformamide, DMF).

      Industrial Production: While not widely produced industrially, researchers often synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: 4-methoxythio Benzamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use 4-methoxythio Benzamide as a building block for more complex molecules.

      Biology and Medicine: Its hepatotoxic properties make it valuable for studying liver toxicity and metabolism.

      Industry: Although not widely used, it may find applications in specialized chemical processes.

  • Mechanism of Action

    • The exact mechanism by which 4-methoxythio Benzamide exerts its effects remains an active area of research.
    • It likely interacts with specific molecular targets or pathways related to liver function and toxicity.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiobenzamides, such as 4-bromophenylthio Benzamide, share structural similarities.

      Uniqueness: 4-methoxythio Benzamide’s uniqueness lies in its specific combination of functional groups.

    Properties

    IUPAC Name

    4-methoxybenzenecarbothioamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H9NOS/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5H,1H3,(H2,9,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WKWVTPKUHJOVTI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(=S)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H9NOS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80178296
    Record name Benzenecarbothioamide, 4-methoxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80178296
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    167.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    2362-64-3
    Record name 4-Methoxybenzenecarbothioamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=2362-64-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzenecarbothioamide, 4-methoxy-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362643
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzenecarbothioamide, 4-methoxy-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80178296
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods I

    Procedure details

    A mixture of 53.26 g of anisonitrile and 60.10 g of thioacetamide in 600 ml of dimethylformamide was saturated with dry hydrogen chloride gas while being cooled in an ice bath. The mixture was then distilled on an oil bath at 100° C. After the liquid had been removed, aqueous sodium bicarbonate was added and the solid was collected and recrystallized from toluene, giving 50.47 g of 4-methoxythiobenzamide as a yellow solid.
    Quantity
    53.26 g
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    60.1 g
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    600 mL
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    0 (± 1) mol
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    reactant
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    Synthesis routes and methods II

    Procedure details

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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    4-Methoxythiobenzamide
    Customer
    Q & A

    Q1: What was the main finding of the research paper regarding the reaction of 4-Methoxythiobenzamide with a brominated benzolactone/lactam?

    A: The research paper [] investigated the reaction of a specific brominated benzolactone/lactam compound with this compound and thiourea. Instead of the expected Eschenmoser coupling reaction, the researchers observed an unexpected ring transformation in the case of this compound and dimerization with thiourea. This highlights the potential for this compound to participate in diverse and unexpected reactions depending on the specific substrate and reaction conditions.

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